molecular formula C9H18ClNO2 B1430968 trans (+/-) 4-Isopropylpyrrolidine-3-carboxylic acid methyl ester hcl CAS No. 1820575-33-4

trans (+/-) 4-Isopropylpyrrolidine-3-carboxylic acid methyl ester hcl

Cat. No.: B1430968
CAS No.: 1820575-33-4
M. Wt: 207.7 g/mol
InChI Key: RYXMLBMOIIGANC-WLYNEOFISA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of trans (+/-) 4-Isopropylpyrrolidine-3-carboxylic acid methyl ester hydrochloride typically involves the following steps:

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up and optimized for efficiency and yield. This often involves the use of continuous flow reactors and automated systems to ensure consistent quality and high throughput .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium methoxide in methanol.

Major Products:

Scientific Research Applications

Chemistry:

Biology:

Medicine:

Industry:

Mechanism of Action

The mechanism of action of trans (+/-) 4-Isopropylpyrrolidine-3-carboxylic acid methyl ester hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biochemical effects. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

Uniqueness: Trans (+/-) 4-Isopropylpyrrolidine-3-carboxylic acid methyl ester hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specialized research applications and potential therapeutic uses .

Properties

IUPAC Name

methyl (3R,4R)-4-propan-2-ylpyrrolidine-3-carboxylate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO2.ClH/c1-6(2)7-4-10-5-8(7)9(11)12-3;/h6-8,10H,4-5H2,1-3H3;1H/t7-,8+;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYXMLBMOIIGANC-WLYNEOFISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1CNCC1C(=O)OC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@H]1CNC[C@@H]1C(=O)OC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
trans (+/-) 4-Isopropylpyrrolidine-3-carboxylic acid methyl ester hcl
Reactant of Route 2
trans (+/-) 4-Isopropylpyrrolidine-3-carboxylic acid methyl ester hcl
Reactant of Route 3
trans (+/-) 4-Isopropylpyrrolidine-3-carboxylic acid methyl ester hcl
Reactant of Route 4
trans (+/-) 4-Isopropylpyrrolidine-3-carboxylic acid methyl ester hcl
Reactant of Route 5
trans (+/-) 4-Isopropylpyrrolidine-3-carboxylic acid methyl ester hcl
Reactant of Route 6
trans (+/-) 4-Isopropylpyrrolidine-3-carboxylic acid methyl ester hcl

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